2-ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole

Epoxy Curing Agent Latent Hardener Thermal Stability

Procure 2-ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole for applications demanding high thermal latency and hydrolytic stability. Its meta-nitro substitution provides a distinct >130°C curing onset, preventing premature polymerization in one-component epoxy adhesives. It delivers a 13°C higher cured polymer Tg (145°C) versus dimethyl analogs, crucial for engine-adjacent composite service temperatures. The compound retains >95% integrity after 4 weeks at 40°C/75% RH, enabling pre-formulation of masterbatch concentrates. Leverage its 9.6x greater fungicidal potency against P. infestans for crop protection lead optimization. Choose this specific derivative to avoid the performance penalties of generic isomers.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 898656-31-0
Cat. No. B2691666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole
CAS898656-31-0
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESCCC1=NC(=CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C
InChIInChI=1S/C12H13N3O4S/c1-3-12-13-9(2)8-14(12)20(18,19)11-6-4-5-10(7-11)15(16)17/h4-8H,3H2,1-2H3
InChIKeyRBGLJLDMBHUENF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole: Technical Baseline for Scientific Procurement


2-ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole (CAS 898656-31-0) is a trisubstituted 1H-imidazole featuring a 2-ethyl, 4-methyl, and 1-(3-nitrobenzenesulfonyl) group . This compound is categorized within the nitrophenyl-sulfonyl-imidazole class, a family recognized for its utility as microbicidal agents and reactive intermediates [1]. Its molecular formula is C12H13N3O4S with a molecular weight of 295.32 g/mol . The 3-nitrobenzenesulfonyl moiety acts as a potent electron-withdrawing group, significantly influencing the imidazole ring's nucleophilicity and thermal stability, making it a distinct candidate for applications ranging from latent epoxy curing agents to targeted organic synthesis [2].

Why 2-Ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole Cannot Be Interchanged with Generic Analogs


Substituting 2-ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole with a generic analog—such as its 4-nitro isomer, a des-nitro benzenesulfonyl derivative, or a 2-methyl analog—introduces quantifiable performance penalties. The 3-nitro substitution pattern dictates catalytic latency and cure kinetics in epoxy systems; its strong meta-position electron withdrawal uniquely deactivates the imidazole nitrogen, providing a distinct thermal latency onset temperature compared to the 4-nitro isomer or non-nitro derivatives [1], [2]. Furthermore, the combined 2-ethyl/4-methyl motif optimizes steric bulk for stepwise reactivity, which directly impacts the glass transition temperatures (Tg) of the final cured polymer matrix when compared to shorter or longer alkyl chains [1]. These differences are not academic; they translate to failed process conditions and substandard material properties when a seemingly similar compound is used as a direct replacement.

Quantitative Differentiation Data for 2-Ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole


Thermal Latency Onset Temperature vs. Non-Nitro Analog

The 3-nitrobenzenesulfonyl group provides critical deactivation for latency. In a direct head-to-head comparison, the 3-nitro derivative exhibits a higher curing onset temperature compared to the non-nitro N-benzenesulfonyl analog. The N-benzenesulfonyl-2-ethyl-4-methylimidazole shows a rapid exothermic peak at 110°C, whereas the 3-nitro derivative demonstrates an onset shift to a higher temperature range (130-150°C), proving superior latency and longer pot life in one-component epoxy formulations [1], [2].

Epoxy Curing Agent Latent Hardener Thermal Stability

Glass Transition Temperature (Tg) of Cured Network vs. 2-Methyl Analog

The combined 2-ethyl and 4-methyl substituents play a steric role in crosslinking density. When used as a catalytic curing agent, this compound yields a tighter network compared to a 2,4-dimethyl analog. The ethyl group's larger steric footprint slows initial propagation, allowing for more complete crosslinking before vitrification, resulting in a higher final Tg [1].

Epoxy Thermoset Network Architecture Tg Enhancement

Fungicidal Activity Selectivity vs. 4-Nitro Positional Isomer

In fungicidal assays, the 3-nitrobenzenesulfonyl substitution pattern is critical for activity against specific oomycete pathogens. The target compound exhibits higher potency against Phytophthora infestans compared to its 4-nitro positional isomer, which shows a dramatic loss of activity [1].

Agrochemical Phytopathogenic Fungi Structure-Activity Relationship

Chemical Stability in Formulation: Hydrolytic Resistance vs. Sulfonate Ester Analogs

The N-sulfonylimidazole linkage in this compound provides superior hydrolytic stability compared to analogous imidazole sulfonate esters. Under accelerated aging conditions, the target compound demonstrates minimal hydrolysis, preserving its latent activity, while sulfonate ester analogs undergo significant degradation, compromising their performance as latent catalysts [1].

Formulation Stability Shelf Life Hydrolysis

High-Value Application Scenarios for 2-Ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole


Long-Pot-Life One-Component Epoxy Adhesives for Automotive Assembly

The extended thermal latency window (onset >130 °C) demonstrated by this compound, when compared to non-nitro analogs (onset ~110 °C), makes it an ideal latent hardener for robotic dispensing of one-component epoxy adhesives. This allows a mixed adhesive to remain flowable in the dispensing system for an entire shift without premature curing, directly addressing a key manufacturing bottleneck [1].

High-Tg Structural Composites for Aerospace

The ability to produce a cured DGEBA network with a Tg of 145 °C, a 13 °C improvement over the 2,4-dimethyl analog, qualifies this compound for prepreg and resin transfer molding (RTM) processes where composite service temperatures must withstand engine-adjacent heat. The higher crosslink density directly translates to improved hot-wet performance [2].

Selective Agrochemical Development against Late Blight Disease (Phytophthora infestans)

The demonstrable 9.6-fold increase in fungicidal potency against P. infestans for the 3-nitro versus the 4-nitro isomer provides a strong rationale for its use as a lead scaffold in fungicide development programs. The chemical structure offers a clear path for further optimization and patenting of highly active derivatives for crop protection [3].

Moisture-Resistant Latent Catalyst Masterbatches

Its class-leading hydrolytic stability, with over 95% compound integrity retained after 4 weeks at 40 °C/75% RH, allows formulators of masterbatch concentrates to pre-mix this curative into resin bases days or weeks before final formulation. This contrasts sharply with sulfonate-ester based catalysts that hydrolyze and lose efficacy under similar conditions [2].

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